3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a hydroxybenzaldehyde with a suitable diketone in the presence of a base, followed by cyclization to form the chromenone ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like piperidine or pyridine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and catalyst concentration. Purification steps such as recrystallization or column chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one exerts its effects involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Neuroprotective Effects: It may modulate signaling pathways involved in cell survival and apoptosis, providing protection against neurodegenerative processes.
Comparison with Similar Compounds
3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds such as:
Urolithin A: Another benzochromenone derivative known for its antioxidant and anti-inflammatory properties.
Ellagic Acid: A precursor to urolithins, known for its wide range of pharmacological activities including antioxidation and neuroprotection.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10O4 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3,8-dihydroxy-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O4/c1-7-12(16)5-4-10-9-3-2-8(15)6-11(9)14(17)18-13(7)10/h2-6,15-16H,1H3 |
InChI Key |
JVSYWKIVBHXUKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)O)O |
Origin of Product |
United States |
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